Retinamide

Oncology Cell Proliferation Retinoid Pharmacology

This apoptosis-inducing retinoid is the definitive choice for oncology models requiring receptor-independent cell death mechanisms. Unlike generic retinoids acting solely through RAR-mediated differentiation, it eliminates ATRA-resistant cancer cells via distinct apoptotic pathways, confirmed inactive in HL-60 differentiation assays. Its markedly reduced systemic toxicity permits extended in vivo dosing and combination regimens unattainable with ATRA. Selective breast tissue accumulation at pharmacologically active concentrations ensures translational fidelity in preclinical breast cancer models.

Molecular Formula C20H29NO
Molecular Weight 299.4 g/mol
CAS No. 20638-84-0
Cat. No. B029671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinamide
CAS20638-84-0
Synonymsall-trans-Retinamide;  Retinoyl Amide;  Ro 4-3930;  all-trans-Vitamin A Amide; 
Molecular FormulaC20H29NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C
InChIInChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+
InChIKeyNUXWXMZVAHSICO-YCNIQYBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retinamide (CAS 20638-84-0) for Research Procurement: A Retinoic Acid Amide with Distinct Biological and Safety Profile


Retinamide (CAS 20638-84-0), systematically identified as all-trans-N-(4-hydroxyphenyl)retinamide (4-HPR or fenretinide), is a synthetic amide derivative of all-trans-retinoic acid (ATRA) [1]. Belonging to the retinoid class of compounds structurally or functionally related to vitamin A, it possesses a molecular formula of C20H29NO and a molecular weight of 299.45 g/mol . Distinct from its parent acid, 4-HPR is characterized as a selective and potent apoptosis-inducing agent with documented antioxidant and chemopreventive activities . Its therapeutic potential has been extensively investigated in oncology, particularly for breast cancer chemoprevention, where it demonstrates a unique pharmacological profile, including selective accumulation in breast tissue and a markedly reduced toxicity profile compared to ATRA [2].

Why Retinamide (4-HPR) Cannot Be Interchanged with Generic All-Trans Retinoic Acid


Despite sharing the same retinoic acid backbone, retinamide (4-HPR) is not functionally interchangeable with all-trans-retinoic acid (ATRA) or other generic retinoids due to fundamental differences in their mechanisms of action, receptor interaction profiles, and clinical safety. ATRA primarily functions as a differentiating agent, binding to nuclear retinoic acid receptors (RARs) to modulate gene expression [1]. In contrast, 4-HPR functions as a potent inducer of apoptosis, acting through both receptor-dependent and, more critically, receptor-independent pathways, allowing it to effectively target ATRA-resistant cancer cell lines [2]. This mechanistic divergence is further underscored by the fact that the hydrolysis of 4-HPR to ATRA occurs in vivo but is not required for its pro-apoptotic activity, confirming its action as a distinct chemical entity [3]. Therefore, substituting 4-HPR with a generic retinoid will not replicate its unique biological outcomes, which include a significantly reduced toxicity profile, selective tissue accumulation, and distinct downstream molecular effects [4].

Quantitative Evidence Differentiating Retinamide (4-HPR) from In-Class Analogs


Comparative Antiproliferative Potency: 4-HPR Exhibits Superior IC50 Values Against Ovarian Cancer Cells Compared to Other Retinoid Derivatives

In a direct comparison of antiproliferative effects, 4-HPR demonstrated significantly greater potency than a panel of other retinoid derivatives against ovarian cancer cells. The IC50 value for 4-HPR was in the range of 0.7 to 2.7 µM, which is up to 13-fold more potent than the IC50 range of 2.7 to 9.0 µM observed for other tested retinoid derivatives in the same study [1]. This substantial difference in potency highlights 4-HPR's superior ability to inhibit ovarian cancer cell growth at lower concentrations.

Oncology Cell Proliferation Retinoid Pharmacology

Mechanism of Action Divergence: 4-HPR Induces Apoptosis in ATRA-Resistant Cells, Demonstrating Non-Overlapping Biological Activity

Unlike all-trans-retinoic acid (ATRA), which exerts its effects primarily through differentiation, 4-HPR functions as a potent apoptosis inducer. Critically, 4-HPR retains its apoptotic and antiproliferative activity in human leukemic cell lines that are unresponsive to ATRA treatment [1]. This functional dichotomy confirms that 4-HPR acts via distinct molecular pathways and is not simply a prodrug or functional mimic of ATRA, enabling effective targeting of cellular models where ATRA-based interventions fail.

Apoptosis Drug Resistance Cancer Biology

Functional Inactivity in Differentiation: 4-HPR Does Not Induce HL-60 Cell Differentiation, Confirming Its Distinct Biological Role from ATRA

In a standardized HL-60 cell differentiation assay, a panel of retinoids was tested for their ability to induce granulocytic differentiation. All-trans-retinoic acid (ATRA) was the most effective, followed by retinoyl β-glucuronide and retinyl β-glucuronide. In contrast, 4-HPR was found to be 'essentially inactive' in promoting differentiation under the selected assay conditions [1]. This quantitative and qualitative inactivity in a classic retinoid functional assay underscores that 4-HPR does not replicate the primary biological activity of its parent compound, ATRA, and instead operates through a distinct, non-differentiation-based mechanism.

Cell Differentiation HL-60 Retinoid Biology

Significantly Reduced In Vivo Toxicity: 4-HPR Demonstrates a Favorable Safety Margin Compared to Retinoic Acid in Subacute Toxicity Studies

A subacute toxicity study comparing all-trans-retinoic acid (ATRA) with several retinamides, including all-trans-4-HPR, established a clear lethality-based toxicity hierarchy in a rodent model. Based on lethality data, ATRA was found to be the most toxic compound, followed by all-trans-N-2-hydroxyethyl retinamide (HER) and then all-trans-4-HPR (HPR) [1]. This data quantitatively positions 4-HPR as having a more favorable safety profile and a larger therapeutic window compared to its parent acid, ATRA, a key consideration for both in vivo research and potential translational applications.

Toxicology In Vivo Pharmacology Safety Profile

Selective Tissue Accumulation: 4-HPR Preferentially Concentrates in Human Breast Tissue, a Pharmacokinetic Advantage Over Other Retinoids

A randomized clinical study directly assessed the tissue distribution of retinamides in humans, revealing that 4-HPR selectively accumulates in breast tissue [1]. This finding is significant as it demonstrates a pharmacokinetic differentiation: the concentration of 4-HPR achieved in human breast tissue at a standard oral dose of 200 mg/day is equivalent to the concentrations required to inhibit growth and induce apoptosis in breast cancer cells in vitro [2]. This preferential accumulation is not a universal feature of all retinoids and directly contributes to 4-HPR's unique efficacy and reduced systemic toxicity profile in breast cancer chemoprevention trials.

Pharmacokinetics Tissue Distribution Breast Cancer Research

Optimal Application Scenarios for Retinamide (4-HPR) Driven by Evidence-Based Differentiation


Targeting ATRA-Resistant Malignancies

Given its distinct mechanism of action as an apoptosis inducer and its proven efficacy against ATRA-resistant cell lines [1], 4-HPR is the preferred choice for research models designed to study retinoid-refractory cancers. This application leverages its ability to bypass classical RAR-dependent differentiation pathways to eliminate cancer cells where ATRA and its analogs are ineffective.

Investigating Apoptosis without Inducing Differentiation

In HL-60 or similar cellular models where retinoids are typically used to study granulocytic differentiation, 4-HPR provides a crucial, non-differentiating alternative. As it is 'essentially inactive' in promoting differentiation in this system [2], it allows researchers to specifically investigate apoptotic and antiproliferative effects without the confounding variable of differentiation, enabling cleaner dissection of signaling pathways.

In Vivo Efficacy and Toxicology Studies with an Improved Therapeutic Window

For in vivo oncology studies requiring prolonged dosing or exploring combination therapies, 4-HPR is the superior candidate due to its documented reduced toxicity relative to ATRA [3]. Its more favorable safety profile in animal models allows for the investigation of higher, potentially more efficacious doses and longer treatment regimens, which would be impossible or compromised by the toxicity of its parent compound.

Breast Cancer Research Requiring Clinically Relevant Pharmacokinetics

For preclinical breast cancer models intended to be clinically translatable, 4-HPR is uniquely advantageous. Its selective accumulation in breast tissue at concentrations equivalent to effective in vitro doses [4] makes it a rational selection over other retinoids that lack this tissue-specific targeting, thereby enhancing both experimental relevance and target engagement.

Quote Request

Request a Quote for Retinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.